![molecular formula C11H10BrN3O2 B2917505 N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 1172763-71-1](/img/structure/B2917505.png)
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide” is expected to be complex due to the presence of multiple functional groups. The bromophenyl group is a phenyl ring with a bromine atom attached, the oxadiazole is a heterocyclic ring containing two nitrogen atoms and one oxygen atom, and the propionamide group contains a carbonyl (C=O) and an amine (NH2) group .Scientific Research Applications
Anticancer Applications
Compounds derived from the 1,3,4-oxadiazol nucleus have shown significant anticancer activity. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activities against breast, lung, colon, and ovarian cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).
Insecticidal Activity
Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have demonstrated good insecticidal activities against the diamondback moth, with some compounds achieving high mortality rates at low concentrations. This indicates the potential of these compounds in pest management (Qi et al., 2014).
Anticonvulsant Activity
Derivatives based on the 1,3,4-oxadiazol nucleus have also been synthesized for anticonvulsant activities. Some compounds have shown promising results in Phase I and Phase II screening for anticonvulsant activity with minimal neurotoxicity, indicating their potential as treatments for epilepsy (Siddiqui et al., 2014).
Antidiabetic Screening
Dihydropyrimidine derivatives containing the 1,3,4-oxadiazol nucleus have been synthesized and evaluated for in vitro antidiabetic activity. These compounds have shown potential in inhibiting α-amylase, a key enzyme in carbohydrate digestion, suggesting their usefulness in managing diabetes (Lalpara et al., 2021).
Antibacterial and Antimicrobial Activities
Some novel 1,3,4-oxadiazole derivatives have demonstrated antibacterial and antimicrobial activities against various bacterial strains, including E. coli and Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antibacterial agents (Kaneria et al., 2016).
Antiviral Activity Against Avian Influenza
Heterocyclic derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, related to the 1,3,4-oxadiazol nucleus, have shown promising activity against the avian influenza virus H5N1, indicating potential applications in combating viral infections (Flefel et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
This inhibition could affect normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . These processes can negatively affect different cellular components .
Result of Action
Similar compounds have shown to cause oxidative stress and increase the level of malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRBHLGOMGOIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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